A Technical Guide to the Synthesis and Characterization of Amino-(tetrahydro-pyran-3-yl)-acetic Acid
A Technical Guide to the Synthesis and Characterization of Amino-(tetrahydro-pyran-3-yl)-acetic Acid
Introduction
Amino-(tetrahydro-pyran-3-yl)-acetic acid is a non-proteinogenic α-amino acid featuring a tetrahydropyran ring. This structural motif imparts conformational rigidity, making it a valuable building block in medicinal chemistry. Such constrained amino acids are of significant interest in the design of peptides and small molecule therapeutics with improved metabolic stability, receptor-binding affinity, and specific secondary structures. While this compound is commercially available from suppliers like Sigma-Aldrich, detailed public-domain literature on its specific synthesis and characterization is not abundant.[1][2] This guide, therefore, presents a comprehensive overview of a plausible and robust synthetic strategy based on well-established chemical principles, alongside a detailed protocol for its analytical characterization. The methodologies described are grounded in authoritative chemical literature to ensure scientific integrity and reproducibility.
Retrosynthetic Analysis and Strategic Approach
A logical approach to the synthesis of α-amino acids is to form the C-N and C-COOH bonds at the α-carbon. The Strecker and Bucherer-Bergs reactions are classic, powerful multicomponent reactions for this purpose.[3][4][5] Both pathways typically start from a carbonyl compound. For our target molecule, the key precursor would be Tetrahydro-2H-pyran-3-one.
Our primary proposed route will utilize the Strecker synthesis due to its directness and versatility. The retrosynthetic analysis is as follows:
Caption: Retrosynthetic analysis of the target amino acid.
Proposed Synthetic Methodology: The Strecker Synthesis
The Strecker synthesis is a three-component reaction involving a carbonyl compound, ammonia, and cyanide, followed by hydrolysis to yield an α-amino acid.[6][7][8] This method is highly effective for producing racemic α-amino acids.
Mechanism and Rationale
The reaction proceeds in two main stages:
-
Formation of the α-aminonitrile: Tetrahydro-2H-pyran-3-one is first treated with ammonia to form an iminium ion. This electrophilic intermediate is then attacked by a cyanide nucleophile (typically from NaCN or KCN) to form a stable α-aminonitrile. The use of ammonium chloride (NH₄Cl) is a common and safer alternative to handling ammonia gas and hydrocyanic acid directly, as it provides both the ammonia and a mild acidic environment to promote imine formation.[7][8]
-
Hydrolysis of the Nitrile: The α-aminonitrile is then subjected to harsh acidic hydrolysis (e.g., with concentrated HCl) to convert the nitrile group into a carboxylic acid, yielding the final amino acid product.[3][4]
Caption: Proposed Strecker synthesis workflow.
Alternative Route: The Bucherer-Bergs Reaction
An alternative approach is the Bucherer-Bergs reaction, which involves reacting the starting ketone with potassium cyanide and ammonium carbonate to form a hydantoin intermediate.[5][9] This hydantoin can then be hydrolyzed under acidic or basic conditions to yield the desired amino acid.[10] This method is particularly useful for ketones and can offer good yields.
Detailed Experimental Protocol (Proposed)
Disclaimer: This is a proposed protocol based on the classical Strecker synthesis and should be adapted and optimized under appropriate laboratory safety conditions.
Step 1: Synthesis of 2-Amino-2-(tetrahydro-2H-pyran-3-yl)acetonitrile
-
In a 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, thermometer, and dropping funnel, dissolve ammonium chloride (1.2 eq.) in 50 mL of deionized water.
-
Add Tetrahydro-2H-pyran-3-one (1.0 eq.) to the solution.
-
Cool the mixture to 0-5 °C in an ice bath.
-
In a separate beaker, dissolve sodium cyanide (1.1 eq.) in 30 mL of deionized water and cool the solution in an ice bath. Caution: Sodium cyanide is extremely toxic. Handle with extreme care in a well-ventilated fume hood.
-
Slowly add the cold sodium cyanide solution to the reaction mixture via the dropping funnel over 30-45 minutes, ensuring the internal temperature does not exceed 10 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-18 hours.
-
Monitor the reaction by Thin Layer Chromatography (TLC) until the starting ketone is consumed.
-
Extract the aqueous mixture with a suitable organic solvent (e.g., ethyl acetate, 3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude α-aminonitrile.
Step 2: Hydrolysis to Amino-(tetrahydro-pyran-3-yl)-acetic acid
-
Transfer the crude α-aminonitrile to a heavy-walled flask suitable for heating under reflux.
-
Add 100 mL of concentrated hydrochloric acid (6 M).
-
Heat the mixture to reflux (approx. 100-110 °C) for 6-12 hours. The nitrile hydrolysis can be monitored by IR spectroscopy (disappearance of the C≡N stretch).
-
After cooling to room temperature, wash the aqueous solution with dichloromethane (2 x 50 mL) to remove any non-polar impurities.
-
Concentrate the aqueous layer under reduced pressure to obtain a solid residue.
-
To isolate the free amino acid (zwitterion), dissolve the residue in a minimum amount of water and adjust the pH to the isoelectric point (typically pH 5-6) using a base like ammonium hydroxide or by passing it through an ion-exchange resin.
-
The precipitated solid can be collected by filtration, washed with cold ethanol and diethyl ether, and then dried under vacuum.
Analytical Characterization
To confirm the identity and purity of the synthesized Amino-(tetrahydro-pyran-3-yl)-acetic acid, a combination of spectroscopic methods should be employed.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for structural elucidation. The expected signals in ¹H and ¹³C NMR spectra are summarized below. Chemical shifts are predicted based on standard values for similar structures.[11][12]
| ¹H NMR (Predicted) | Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| Hα | ~3.5 - 3.8 | Singlet/Doublet | 1H | CH directly attached to NH₂ and COOH |
| THP Protons | ~3.2 - 4.0 | Multiplets | 6H | CH₂ and CH protons of the pyran ring |
| THP Protons | ~1.5 - 2.2 | Multiplets | 2H | CH₂ protons of the pyran ring |
| NH₂ | Broad singlet | 2H | Amino group (D₂O exchangeable) | |
| COOH | Broad singlet | 1H | Carboxylic acid (D₂O exchangeable) |
| ¹³C NMR (Predicted) | Chemical Shift (δ, ppm) | Assignment |
| C=O | ~170 - 180 | Carboxylic acid carbon |
| Cα | ~55 - 65 | α-carbon |
| C (THP) | ~60 - 75 | CH₂-O carbons in pyran ring |
| C (THP) | ~25 - 40 | Other CH₂ and CH carbons in pyran ring |
Infrared (IR) Spectroscopy
The IR spectrum should display characteristic absorption bands for the functional groups present in an amino acid.
| Functional Group | Wavenumber (cm⁻¹) | Description |
| O-H (Carboxylic Acid) | 2500-3300 (broad) | Stretching |
| N-H (Amine) | 3200-3500 (medium) | Stretching |
| C=O (Carboxylic Acid) | 1680-1725 | Stretching |
| N-H (Amine) | 1550-1650 | Bending |
| C-O | 1210-1320 | Stretching |
| C-O-C (Ether) | 1050-1150 | Stretching |
Mass Spectrometry (MS)
High-resolution mass spectrometry (HRMS) should be used to confirm the elemental composition. For Amino-(tetrahydro-pyran-3-yl)-acetic acid (C₇H₁₃NO₃), the expected exact mass would be:
-
[M+H]⁺: 160.0917
Conclusion
This guide outlines a robust and scientifically grounded approach to the synthesis and characterization of Amino-(tetrahydro-pyran-3-yl)-acetic acid. By employing the classical Strecker synthesis, this valuable non-proteinogenic amino acid can be prepared from a readily accessible starting material. The detailed characterization protocol provides a clear framework for verifying the structure and purity of the final product, ensuring its suitability for applications in drug discovery and development. While this guide provides a strong theoretical and practical foundation, researchers should perform appropriate risk assessments and optimization studies for any new synthetic endeavor.
References
-
Strecker Amino Acid Synthesis Mechanism & Examples. (n.d.). Chemistry Hall. Retrieved January 20, 2026, from [Link]
-
Wikipedia contributors. (2023, November 28). Strecker amino acid synthesis. Wikipedia. Retrieved January 20, 2026, from [Link]
-
Strecker Synthesis. (n.d.). Organic Chemistry Portal. Retrieved January 20, 2026, from [Link]
-
Ashenhurst, J. (2023, April 12). The Strecker Synthesis. Master Organic Chemistry. Retrieved January 20, 2026, from [Link]
-
Ashenhurst, J. (2023, April 12). Strecker Synthesis. Master Organic Chemistry. Retrieved January 20, 2026, from [Link]
- Burgard, A., Lang, H.-J., & Gerlach, U. (1999). Asymmetric synthesis of 4-amino-3,4-dihydro-2,2-dimethyl-2H-1-benzopyrans. Tetrahedron, 55(24), 7555–7562.
-
Bucherer-Bergs Reaction. (n.d.). In Name Reactions in Organic Synthesis. Cambridge University Press. Retrieved January 20, 2026, from [Link]
- Gorgani, L., Mohammadi, M., Najafpour, G. D., & Ghasemi, M. (2017). A Complete 1H and 13C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. Magnetic Resonance in Chemistry, 55(8), 735-741.
-
Wikipedia contributors. (2023, April 2). Bucherer–Bergs reaction. Wikipedia. Retrieved January 20, 2026, from [Link]
-
Bucherer-Bergs Reaction. (n.d.). Organic Chemistry Portal. Retrieved January 20, 2026, from [Link]
-
Human Metabolome Database. (n.d.). 13C NMR Spectrum (1D, 125 MHz, H2O, experimental) (HMDB0000042). HMDB. Retrieved January 20, 2026, from [Link]
-
Synthesis of hydantoins by modified Bucherer–Bergs reaction via... (n.d.). ResearchGate. Retrieved January 20, 2026, from [Link]
- Nguyen, T. T., et al. (2020). SYNTHESIS OF 2-AMINO-4H-PYRAN-3-CARBONITRILES: ITS REACTION TO CHLOROACETYL CHLORIDE. Sciforum.
- Enders, D., et al. (2014). Asymmetric Synthesis of Tetrahydropyridines via an Organocatalytic One-Pot Multicomponent Michael/Aza-Henry/Cyclization Triple Domino Reaction. Organic Letters, 16(23), 6064-6067.
- Belokon, Y. N., & Maleev, V. I. (2020). Asymmetric Synthesis of Tailor-Made Amino Acids Using Chiral Ni(II) Complexes of Schiff Bases.
- Coppola, G. M., & Schuster, H. F. (1987). Asymmetric Synthesis: Construction of Chiral Molecules Using Amino Acids. John Wiley & Sons.
-
Jasperse, C. (n.d.). Short Summary of 1H-NMR Interpretation. Minnesota State University Moorhead. Retrieved January 20, 2026, from [Link]
-
A-Level Chemistry. (n.d.). 13C NMR Spectroscopy Questions. Retrieved January 20, 2026, from [Link]
Sources
- 1. Amino-(tetrahydro-pyran-3-yl)-acetic acid | 1260638-48-9 [sigmaaldrich.com]
- 2. chemimpex.com [chemimpex.com]
- 3. total-synthesis.com [total-synthesis.com]
- 4. Strecker amino acid synthesis - Wikipedia [en.wikipedia.org]
- 5. alfa-chemistry.com [alfa-chemistry.com]
- 6. Strecker Synthesis [organic-chemistry.org]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. Bucherer–Bergs reaction - Wikipedia [en.wikipedia.org]
- 10. Bucherer-Bergs Reaction [organic-chemistry.org]
- 11. web.mnstate.edu [web.mnstate.edu]
- 12. irp-cdn.multiscreensite.com [irp-cdn.multiscreensite.com]
